5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

Vue d'ensemble

Description

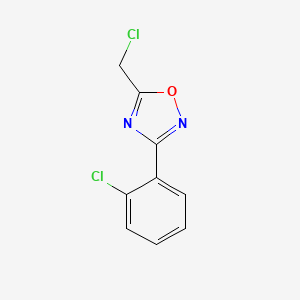

5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a 2-chlorophenyl group attached to the oxadiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce alcohol derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that derivatives of 1,2,4-oxadiazole compounds exhibit significant anticancer properties. A study highlighted the synthesis of various oxadiazole derivatives, including 5-(chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole, which showed promising results against different cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes critical for cancer cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated that it possesses effective antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent . This is particularly relevant in the context of increasing antibiotic resistance.

Polymer Chemistry

This compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its chloromethyl group allows for further functionalization, enabling the creation of materials suitable for high-performance applications . Research has focused on incorporating this compound into polymer matrices to improve their characteristics.

Photochemical Applications

The compound's unique structure allows it to participate in photochemical reactions, making it useful in developing light-sensitive materials. Studies have shown that oxadiazole derivatives can be employed in photolithography and as components in organic light-emitting diodes (OLEDs) due to their favorable electronic properties .

Chemical Sensors

This compound has potential applications in the development of chemical sensors. Its ability to interact with various analytes can be exploited to create sensitive detection systems for environmental monitoring or biomedical applications .

Reagent in Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent for synthesizing other complex molecules. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, facilitating the formation of various derivatives that are valuable in pharmaceutical research .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloromethyl and 2-chlorophenyl groups can influence its binding affinity and selectivity towards these targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chlorophenyl-1,2,4-oxadiazole: Lacks the chloromethyl group, which may affect its reactivity and applications.

5-Methyl-3-(2-chlorophenyl)-1,2,4-oxadiazole: Contains a methyl group instead of a chloromethyl group, leading to different chemical properties.

3-(2-Chlorophenyl)-1,2,4-oxadiazole: Lacks the chloromethyl group, which may result in different biological activities.

Uniqueness

5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is unique due to the presence of both the chloromethyl and 2-chlorophenyl groups. These functional groups contribute to its distinct chemical reactivity and potential applications in various fields. The combination of these groups in the oxadiazole ring enhances its versatility as a building block for the synthesis of diverse compounds with tailored properties.

Activité Biologique

5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole (CAS No. 50737-32-1) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, particularly in the context of anticancer properties and other pharmacological effects.

Chemical Structure

The molecular formula of this compound is . Its structure features a chloromethyl group and a chlorophenyl moiety, which are significant for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. For instance:

- Cytotoxicity : In a study evaluating various oxadiazole derivatives, compounds similar to this compound exhibited significant cytotoxic activity against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HT-1080 (fibrosarcoma). The IC50 values for these compounds ranged from 10 to 30 µM, indicating potent antiproliferative effects .

- Mechanism of Action : The mechanism by which these compounds exert their cytotoxic effects often involves the induction of apoptosis. Flow cytometry studies demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways and cell cycle arrest at the G2/M phase .

- Molecular Docking Studies : Molecular docking studies have suggested that this compound and its analogs may interact favorably with key proteins involved in cancer progression, such as topoisomerase I. This interaction could inhibit the enzyme's activity, further contributing to their anticancer effects .

Antiviral Activity

While primarily studied for anticancer properties, some derivatives of oxadiazoles have also been evaluated for antiviral activity. However, most studies indicate limited efficacy against viruses such as SARS-CoV-2. For example, compounds similar to this compound showed no significant antiviral activity at concentrations below 100 µM .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is highly influenced by their chemical structure. Modifications to the chloromethyl or chlorophenyl groups can enhance or diminish their efficacy. For instance:

| Modification | Effect on Activity |

|---|---|

| Substitution on phenyl ring | Increased cytotoxicity in specific cell lines |

| Alteration of halogen positions | Variability in apoptotic induction rates |

Studies have shown that electron-withdrawing groups on the aromatic ring can enhance cytotoxicity due to increased electron deficiency at the reactive sites during biochemical interactions .

Case Studies

- Case Study on MCF-7 Cells : A recent study reported that a derivative of this compound induced apoptosis in MCF-7 cells with an IC50 value of approximately 19.56 µM. The study utilized Annexin V staining and caspase assays to confirm apoptosis induction .

- Topoisomerase Inhibition Study : Another investigation into a series of oxadiazole derivatives found that several compounds exhibited significant inhibition of topoisomerase I activity in vitro. This inhibition was correlated with increased cytotoxicity against colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cell lines .

Propriétés

IUPAC Name |

5-(chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-5-8-12-9(13-14-8)6-3-1-2-4-7(6)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZWQESMXKKSGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368858 | |

| Record name | 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50737-32-1 | |

| Record name | 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the spatial arrangement of the benzene and oxadiazole rings in 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole?

A1: The benzene and oxadiazole rings in this compound are not coplanar. The dihedral angle between these two rings is 12.40 (19)°. [] This non-planar arrangement could influence the molecule's interactions with other molecules.

Q2: What types of intermolecular interactions are observed in the crystal structure of this compound?

A2: The crystal structure of this compound exhibits both intramolecular and intermolecular C—H⋯N interactions. [] These weak hydrogen bonds contribute to the overall packing and stability of the molecule within the crystal lattice.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.